molecular formula C16H14Si B8204463 Naphthalen-1-YL(phenyl)silane

Naphthalen-1-YL(phenyl)silane

Cat. No.: B8204463
M. Wt: 234.37 g/mol
InChI Key: FYPVRHDXFWNYTG-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemistry

Organosilicon chemistry has become a cornerstone of modern synthetic chemistry, evolving significantly from its early explorations. researchgate.net These compounds, which feature carbon-silicon bonds, are integral to numerous commercial products, including adhesives, coatings, and antifoamers. rsc.org Their utility in organic synthesis is vast, where they serve as crucial protecting groups for functional groups like alcohols, prized for their stability and mild removal conditions. hkust.edu.hk

The field continues to expand, reflecting the sustained use of traditional silicon-based reagents and the emergence of new applications. researchgate.net These include the use of organosilicon compounds in transition metal-catalyzed cross-coupling reactions and as effective reducing agents in a variety of selective catalytic reductions. researchgate.net In materials science, organosilicon compounds are fundamental to the synthesis of advanced materials like silicones and polysiloxanes, which possess valuable properties such as thermal stability and flexibility. hkust.edu.hk This versatility has cemented their role in fields ranging from pharmaceuticals to aerospace and biomedical devices. hkust.edu.hkresearchgate.net

Overview of Aryl-Substituted Silanes: Structural Versatility and Reactivity Paradigms

Aryl-substituted silanes are a class of organosilicon compounds where a silicon atom is directly bonded to at least one aryl group, such as a phenyl or naphthyl ring. The nature of the carbon-silicon bond, which is longer, weaker, and more polarized (towards carbon) than a carbon-carbon bond, is fundamental to their reactivity. rsc.org The properties of these silanes are heavily influenced by the substituents on the silicon atom. Aryl groups, in particular, can enhance the reactivity of the silicon center through the delocalization of electrons. hkust.edu.hk

The electronic structure of aryl silanes is key to their function. Substituting a silicon atom with an aryl group elevates the energy level of the highest occupied molecular orbital (HOMO) and lowers the lowest unoccupied molecular orbital (LUMO) of the π-electron system. researchgate.net This alteration reduces the energy band-gap and influences the compound's electrochemical properties. researchgate.net For example, studies have shown that 1-naphthylsilane exhibits a lower oxidation potential than its phenyl-substituted counterparts, a direct consequence of the extended π-system of the naphthyl group. researchgate.net This tunability of electronic properties through aryl substitution allows for the rational design of silanes for specific applications, such as hydrosilylation catalysis, where the reactivity of the Si-H bond is paramount. acs.org

Specific Research Interest in Naphthalen-1-YL(phenyl)silane Scaffolds and Related Congeners

The specific scaffold of this compound has attracted research interest primarily for its application in asymmetric synthesis and advanced materials. Its unique electronic and steric properties make it a valuable prochiral building block.

Asymmetric Catalysis: A significant area of research involves the use of (1-naphthyl)phenylsilane in asymmetric hydrosilylation reactions. When reacted with symmetric ketones in the presence of a chiral rhodium-binap catalyst, it produces chiral (alkoxy)(1-naphthyl)phenylsilanes with exceptional enantiomeric excess (>99% ee). rsc.org This transformation highlights the silane's utility in creating stereogenic silicon centers, which are valuable intermediates in organic synthesis. However, in some catalytic systems, the steric bulk of the (1-naphthyl)phenylsilane can impede reactivity compared to less bulky silanes like diphenylsilane (B1312307). gelest.comacs.org

Polymer and Dendrimer Chemistry: While direct polymerization of this compound is not widely reported, the closely related chiral monomer, methyl-1-naphthylphenylsilane, is used to synthesize optically active poly(silylethylene)s. hkust.edu.hk This demonstrates the utility of the naphthyl-phenyl-silyl motif in creating polymers with specific stereochemical structures. hkust.edu.hk Furthermore, this structural unit has been incorporated as the core of complex macromolecules. Researchers have synthesized carbosilane dendrimers featuring a 4-(naphthalen-1-yl)phenyl core, showcasing the role of this scaffold in constructing large, π-conjugated systems for potential use in materials science. researchgate.net

Electrochemical Studies: The electrochemical behavior of aryl-substituted silanes has been investigated to understand their electronic properties. The formal potentials of silanes containing a 1-naphthyl group are significantly lower than their phenyl analogues, which is attributed to the extended aromatic system that facilitates oxidation. researchgate.net

Scope and Objectives of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound. It begins by establishing the importance of the broader class of organosilicon compounds and then narrows its focus to aryl-substituted silanes, detailing their structural and reactive characteristics. The core of the article examines the specific research applications of the this compound scaffold and its closely related analogues, particularly in the fields of asymmetric catalysis and the synthesis of macromolecular structures like polymers and dendrimers. The objective is to present a clear, scientifically accurate summary of the compound's significance and role in contemporary chemical research based on available literature.

Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106340-43-6 chemsrc.com
Alternate CAS 21701-61-1 chemspider.com
Molecular Formula C₁₆H₁₄Si chemsrc.com
Molecular Weight 234.37 g/mol chemsrc.com
Synonyms 1-Naphthylphenylsilane, Silane (B1218182), naphthalenylphenyl- chemsrc.comnih.gov

Table 2: Research Findings on this compound and Congeners

Research AreaKey FindingCompound(s) StudiedReferences
Asymmetric Hydrosilylation Catalytic reaction with symmetric ketones yields chiral alkoxy-silanes with >99% enantiomeric excess.(1-Naphthyl)phenylsilane rsc.org
Polymer Chemistry A chiral methyl-substituted analogue is used as a monomer to synthesize optically active polymers.Methyl-1-naphthylphenylsilane hkust.edu.hk
Dendrimer Synthesis The naphthyl-phenyl motif is used as a core structure for large, π-conjugated carbosilane dendrimers.Carbosilane dendrimers with a 4-(naphthalen-1-yl)phenyl core researchgate.net
Electrochemistry The 1-naphthyl group lowers the oxidation potential compared to phenyl-only substituted silanes.1-NaphthylSiH₃ and other aryl silanes researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-yl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Si/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPVRHDXFWNYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies for Naphthalen-1-YL(phenyl)silane

The formation of the silicon-carbon bond between a naphthalene (B1677914) moiety and a phenyl-substituted silicon center can be achieved through several strategic synthetic routes. These methods primarily involve the reaction of an organometallic naphthalene species with an electrophilic silicon precursor or the catalytic addition of a silane (B1218182) to an unsaturated naphthalene derivative.

Grignard Reagent-Mediated Approaches to Aryl-Silane Formation

One of the most fundamental and widely employed methods for constructing silicon-aryl bonds is through the use of Grignard reagents. nih.govresearchgate.net This approach involves the reaction of a pre-formed organomagnesium halide with a suitable silane precursor. For the synthesis of this compound, the key Grignard reagent is 1-naphthylmagnesium bromide, which is typically prepared by reacting 1-bromonaphthalene (B1665260) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). rsc.org

This powerful nucleophile then attacks an electrophilic silicon center. The specific product obtained depends on the silicon precursor used. For instance, reaction with a phenylhalosilane, such as phenyldichlorosilane (B156791) or phenyltrichlorosilane, leads to the displacement of one or more halide ions to form the desired Si-C bond. nih.govacs.org The stepwise nature of the Grignard reaction allows for controlled substitution, although achieving monosubstitution without the formation of diarylated or triarylated byproducts can be challenging. chemrxiv.org The stoichiometry of the reactants, addition order (e.g., adding the Grignard reagent to the silane, known as reverse addition), and reaction temperature are critical parameters to control the selectivity of the reaction. researchgate.netchemrxiv.org

The general reaction is as follows: C₁₀H₇MgBr (1-naphthylmagnesium bromide) + PhSiCl₃ (Phenyltrichlorosilane) → (C₁₀H₇)PhSiCl₂ + MgBrCl

Further reaction with other nucleophiles or subsequent reduction can yield the final this compound. The use of lithium chloride has been shown to accelerate the substitution of silanes with Grignard reagents, enhancing reaction rates even with sterically demanding substrates. nih.gov

Reactivity of Halosilane Precursors in Nucleophilic Substitutions

The success of Grignard-mediated synthesis is intrinsically linked to the reactivity of the halosilane precursor. researchgate.net Chlorosilanes are the most common electrophiles used in these reactions due to their accessibility and adequate reactivity. mdpi.com The silicon-halogen bond is polarized, rendering the silicon atom highly electrophilic and susceptible to nucleophilic attack by the carbanionic carbon of the Grignard reagent. nih.govacs.org

The reactivity of the Si-X bond (where X is a halogen) generally decreases in the order Si-I > Si-Br > Si-Cl > Si-F. acs.org While chlorosilanes are widely used, the choice of leaving group can influence reaction conditions. The progressive substitution of halogen atoms with organic groups decreases the reactivity of the remaining Si-Cl bonds due to increased steric hindrance and altered electronic effects. acs.org This diminishing reactivity can be exploited to achieve partial substitution, for example, to produce diphenylmethylmethoxysilane via reverse addition of the Grignard reagent. researchgate.net Besides halo groups, alkoxide groups (OR) on silicon can also be displaced by Grignard reagents, although they are generally less reactive leaving groups than halides. researchgate.netchemrxiv.org

Hydrosilylation-Based Synthetic Routes to Organosilanes

Hydrosilylation offers an alternative, atom-economical pathway for the formation of silicon-carbon bonds. This reaction involves the catalytic addition of a Si-H bond across an unsaturated C-C bond, such as an alkene or alkyne. nih.govmdpi.com While direct hydrosilylation of the aromatic naphthalene ring is not a standard method, a hydrosilylation-based route to a this compound derivative can be envisaged by reacting a silane with an unsaturated naphthalene.

For example, the reaction of phenylsilane (B129415) (PhSiH₃) with 1-vinylnaphthalene, catalyzed by transition metal complexes based on platinum, rhodium, or cobalt, could yield the corresponding ethyl-bridged silane. mdpi.comacs.orgmolaid.com Platinum-based catalysts, such as Karstedt's catalyst, are highly efficient for the hydrosilylation of alkenes. acs.orggoogle.com Rhodium and cobalt complexes have also been extensively studied and can offer different selectivity profiles. mdpi.com The reaction typically proceeds to give either the Markovnikov or anti-Markovnikov addition product, depending on the catalyst and substrate. For terminal alkenes like 1-vinylnaphthalene, anti-Markovnikov addition is often favored, leading to the silyl (B83357) group attaching to the terminal carbon.

A plausible reaction scheme is: C₁₀H₇-CH=CH₂ (1-Vinylnaphthalene) + PhSiH₃ (Phenylsilane) --(Catalyst)--> C₁₀H₇-CH₂CH₂-SiH₂Ph

This method builds the requisite Si-phenyl and Si-naphthalene-alkyl linkages, representing an indirect but viable hydrosilylation-based strategy toward related complex organosilanes.

Derivatization Pathways and Functionalization of this compound Derivatives

Once synthesized, this compound derivatives bearing reactive functional groups on the silicon atom can be further modified. A key transformation is hydrolysis, which converts precursors like alkoxysilanes or halosilanes into valuable silanols and silanediols.

Hydrolysis Reactions to Silanols and Silanediols

Derivatives such as naphthalen-1-yl(phenyl)alkoxysilanes or the corresponding halosilanes can undergo hydrolysis to replace the alkoxy or halo groups with hydroxyl (OH) groups. The hydrolysis of a monofunctional precursor, such as naphthalen-1-yl(phenyl)methoxysilane, yields a silanol (B1196071): (C₁₀H₇)PhSi(H)OH. If a difunctional precursor like naphthalen-1-yl(phenyl)dimethoxysilane is used, the reaction can produce a silanediol (B1258837): (C₁₀H₇)PhSi(OH)₂. nih.gov

Silanols are important intermediates in organosilicon chemistry and can serve as building blocks for silicone polymers through subsequent condensation reactions. mdpi.com The hydrolysis of chlorosilanes is a direct route but produces corrosive hydrochloric acid as a byproduct. mdpi.com In contrast, the hydrolysis of alkoxysilanes produces alcohol, which is less aggressive. mdpi.com These hydrolysis reactions are often catalyzed by either an acid or a base.

The hydrolysis of alkoxysilanes is a complex process that often leads to a cascade of subsequent condensation reactions, where the initially formed silanols react with each other to form siloxane (Si-O-Si) bridges. To isolate the desired silanol or silanediol products, the hydrolysis must be carefully controlled.

Several factors are crucial for controlling the reaction:

pH: The rate of hydrolysis is minimal in neutral media and is significantly accelerated by acid or base catalysts. Under acidic conditions, hydrolysis is generally faster than condensation, which can favor the formation of silanols. Conversely, basic conditions tend to promote condensation.

Water/Silane Ratio (r): The stoichiometric amount of water is critical. Using a limited amount of water can help to control the extent of hydrolysis and subsequent oligomerization.

Temperature and Concentration: Lower temperatures and dilute concentrations generally slow down both hydrolysis and condensation rates, allowing for better control over the reaction.

By carefully manipulating these parameters, it is possible to manage the kinetics of hydrolysis and condensation, thereby maximizing the yield of the desired silanol or silanediol derivative of this compound and preventing the uncontrolled formation of polymeric materials.

Formation and Isolation of Naphthalen-1-YL(phenyl)silanediol

The synthesis of naphthalen-1-yl(phenyl)silanediol can be achieved through the hydrolysis of its corresponding dimethoxy precursor, dimethoxy(naphthalen-1-yl)(phenyl)silane. researchgate.net This method involves the conversion of the methoxy (B1213986) groups to hydroxyl groups upon reaction with water. researchgate.net The hydrolysis is typically conducted under mild conditions to afford the desired silanediol. researchgate.net While specific details for the isolation of naphthalen-1-yl(phenyl)silanediol are not extensively documented in the provided search results, a general method for purifying similar compounds involves recrystallization. For instance, naphthalen-1-yl(phenyl)silanediol has been isolated by recrystallization from dichloromethane (B109758) (DCM). amazonaws.com

In a related synthesis of di(naphthalen-1-yl)silanediol, the precursor dichlorodi(naphthalen-1-yl)silane is hydrolyzed with water at room temperature. researchgate.net The dichlorosilane (B8785471) itself is prepared by reacting 1-bromonaphthalene with n-butyllithium to form the organolithium reagent, which is then treated with silicon tetrachloride. nih.govacs.orgthieme-connect.de The resulting di(naphthalen-1-yl)silanediol can be purified by trituration with a hexane/diethyl ether mixture. nih.govacs.org

The characterization of these silanols is crucial for confirming their structure. For di(naphthalen-1-yl)silanediol, techniques such as ATR-FTIR, multinuclear NMR spectroscopy (¹H, ¹³C, ²⁹Si), and high-resolution mass spectrometry (HRMS) are employed. nih.govacs.org The presence of the silanol groups can be identified in ¹H NMR spectra by a characteristic peak around 6 ppm. researchgate.net

Table 1: Synthesis and Purification of Naphthyl-Substituted Silanediols

Compound Precursor Reagents and Conditions Purification Reference
Naphthalen-1-yl(phenyl)silanediol Dimethoxy(naphthalen-1-yl)(phenyl)silane Hydrolysis with water Recrystallization from DCM researchgate.netamazonaws.com
Chemoselective Hydrolysis of Hydrosilanes

A significant advancement in the chemistry of hydrosilanes is the development of chemoselective hydrolysis, particularly for molecules containing different types of Si-H bonds. Research has demonstrated the first instance of a chemoselective hydrolysis of an aryl-bearing hydrosilane in the presence of an alkyl-bearing one. acs.orgacs.org This was achieved using an unsymmetrical 1,3-dihydrido-disiloxane containing both naphthyl and alkyl substituents on the silicon atoms. researchgate.net

The selective hydrolysis of the naphthyl-substituted Si-H bond can be accomplished using organocatalytic methods. acs.org For example, employing triethylamine (B128534) as a base with hydrogen peroxide in tetrahydrofuran (THF) promotes the selective hydrolysis of the hydrosilane bearing the naphthyl groups. acs.orgacs.org This process is noteworthy as it leaves the alkyl hydrosilane bond largely intact, affording the corresponding siloxanol as the major product. acs.orgresearchgate.net This selectivity is attributed to the electronic differences between the aryl and alkyl substituents on the silicon atom.

The reaction conditions for this chemoselective hydrolysis are typically mild, involving stirring the 1,3-dihydrido-disiloxane with triethylamine and hydrogen peroxide in THF at room temperature. acs.org The reaction is often accompanied by the evolution of hydrogen gas. acs.orgresearchgate.net The resulting product can be isolated using standard techniques like flash column chromatography. acs.org

Table 2: Conditions for Chemoselective Hydrolysis

Substrate Reagents Solvent Conditions Outcome Reference
Precursors for Polysiloxanes and Polysilsesquioxanes

Naphthyl-substituted silanols, such as naphthalen-1-yl(phenyl)silanediol, are valuable precursors for the synthesis of polysiloxanes and polysilsesquioxanes. uni-saarland.deresearchgate.net These polymers are of interest due to their thermal stability and optical properties. uni-saarland.de The condensation of stable, isolable aryl-substituted silanediols can be achieved thermally in the solid state, offering a pathway to oligo- and polysiloxanes. uni-saarland.de The kinetics of this condensation process are influenced by temperature, time, and the substitution pattern at the silicon atom. uni-saarland.de

The structure of the resulting polymer can be influenced by the arrangement of the precursor molecules in the solid state, which is dictated by hydrogen bonding patterns. uni-saarland.de In some instances, this can lead to topotactic polymerization where the crystalline structure of the monomer influences the structure of the resulting polymer. uni-saarland.de

Polysilsesquioxanes with polycyclic aromatic groups, such as the naphthyl group, have been synthesized via acid-catalyzed polycondensation of the corresponding trimethoxysilanes. researchgate.net The inclusion of the naphthyl group is intended to influence the properties of the final material. researchgate.net Similarly, cyclosiloxanes, which can be formed as byproducts during the synthesis of certain silanediols, are also used as starting materials for the production of polysiloxanes. acs.org

Si-N Bond Formation: Aminosilane (B1250345) Synthesis

Dehydrocoupling Reactions with Primary and Secondary Amines

The formation of Si-N bonds through the dehydrocoupling of hydrosilanes and amines is a direct and atom-economical method for synthesizing aminosilanes, with hydrogen gas as the only byproduct. rsc.org This approach serves as a more sustainable alternative to traditional methods that often rely on chlorosilanes and generate salt waste. rsc.org

Secondary silanes, including those with naphthyl substituents like methyl(naphthalen-1-yl)silane, have been successfully coupled with both primary and secondary amines. rsc.org These reactions can yield the corresponding aminosilanes in nearly quantitative amounts, although some reactions may require several hours to reach completion. rsc.org The reactivity in these dehydrocoupling reactions is influenced by the steric bulk of both the silane and the amine. For instance, sterically demanding silanes can allow for the selective formation of mono-coupled products. rsc.org

The dehydrocoupling of phenylsilane with primary amines like t-butylamine or 2,6-diisopropylaniline (B50358) (DippNH₂) can be controlled to selectively form either the monosubstituted aminosilane or the disubstituted silazane by adjusting the stoichiometry of the reactants. rsc.org

Catalytic Systems for Aminosilane Formation (e.g., Calcium Complexes)

A variety of catalytic systems have been developed to facilitate the dehydrocoupling of hydrosilanes and amines. These catalysts span a wide range of metals from across the periodic table. rsc.org Among the more sustainable and earth-abundant options, calcium-based catalysts have shown significant promise. rsc.org

Calcium complexes, such as Ca[CH(SiMe₃)₂]₂(THF)₂, have been employed as effective precatalysts for these transformations. rsc.org In some cases, the addition of N-alkyl N-heterocyclic carbene (NHC) ligands can enhance the activity and selectivity of the calcium catalyst. rsc.org For example, the dehydrocoupling of phenylsilane with bulky amines at room temperature using a calcium-NHC system can proceed with high conversion. rsc.org

Other alkaline-earth metals, such as barium, have also been utilized. The barium complex [Ba(N(SiMe₃)₂)₂·(THF)₂] has been shown to catalyze the dehydrocoupling of a ferrocene-containing hydrosilane with a diamine to produce a polycarbosilazane. acs.org The proposed mechanism for these alkaline-earth catalyzed reactions often involves the formation of a metal amido species, which then reacts with the hydrosilane to generate the aminosilane and a metal hydride intermediate. rsc.org

Chiral Aminosilane Synthesis from Phenyl(naphthalen-1-yl)silane

The dehydrocoupling methodology has been extended to the asymmetric synthesis of chiral aminosilanes. Specifically, phenyl(naphthalen-1-yl)silane has been used as a substrate in the synthesis of chiral aminosilanes. rsc.org

In one example, the dehydrogenative coupling of phenyl(naphthalen-1-yl)silane with benzylamine (B48309) was achieved at room temperature using a catalytic system composed of 5 mol% Ca[CH(SiMe₃)₂]₂(THF)₂ and 10 mol% of a chiral alkyl NHC ligand. rsc.org This reaction yielded the corresponding chiral aminosilane with a modest enantiomeric excess (ee) of 26%. rsc.org

The synthesis of chiral non-racemic silanes is a crucial aspect of this field. Methods for the kinetic resolution of racemic silanes have been developed. For instance, a copper(I)-catalyzed dehydrogenative Si-O coupling using a chiral auxiliary has been employed to resolve racemic phenyl-substituted silanes, including those with a naphthyl group. nih.gov The resulting enantiomerically enriched silanes can then be used in subsequent stereoselective transformations. The synthesis of chiral silanols from chiral silanes, often proceeding with retention of configuration, also provides valuable insight into the stereochemistry at the silicon center. thieme-connect.de

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Naphthalen-1-YL(phenyl)silanediol
Dimethoxy(naphthalen-1-yl)(phenyl)silane
Dichloromethane
Di(naphthalen-1-yl)silanediol
Dichlorodi(naphthalen-1-yl)silane
1-Bromonaphthalene
n-Butyllithium
Silicon tetrachloride
Hexane
Diethyl ether
Hydrosilanes
1,3-Dihydrido-disiloxane
Triethylamine
Hydrogen peroxide
Tetrahydrofuran
Siloxanol
Polysiloxanes
Polysilsesquioxanes
Trimethoxysilanes
Cyclosiloxanes
Aminosilanes
Methyl(naphthalen-1-yl)silane
Phenylsilane
t-Butylamine
2,6-Diisopropylaniline
Silazane
Ca[CH(SiMe₃)₂]₂(THF)₂
N-heterocyclic carbene
[Ba(N(SiMe₃)₂)₂·(THF)₂]
Polycarbosilazane
Benzylamine

Si-C Bond Formation and Cross-Coupling Reactions

The construction of silicon-carbon bonds is a cornerstone of organosilicon chemistry. For compounds containing naphthalen-1-yl(phenyl) moieties, cross-coupling reactions, particularly the Suzuki coupling, have proven to be a valuable tool. Furthermore, palladium-catalyzed reactions have been instrumental in the stereospecific arylation of silicon-stereogenic silanes, enabling the synthesis of chiral organosilicon compounds.

Application of Suzuki Coupling in Carbosilane Dendrimer Synthesis with Naphthalen-1-YL(phenyl) Moieties

The Suzuki coupling reaction has been effectively employed in the synthesis of carbosilane dendrimers featuring a 4-(naphthalen-1-yl)phenyl core. This method allows for the introduction of a large π-conjugated system at the heart of the dendritic structure. The synthesis typically begins with the construction of a carbosilane dendrimer with a p-bromophenyl core through an iterative sequence of Grignard reactions and hydrosilylations. Subsequently, the α-naphthalenyl group is attached to this core via a Suzuki coupling reaction. researchgate.netccspublishing.org.cn

Research has demonstrated that the Suzuki coupling is a robust and efficient method for the core-functionalization of these dendrimers. It has been observed that prolonging the reaction time can lead to satisfactory results, especially with increasing generations of the dendrimer. researchgate.net This highlights the utility of the Suzuki reaction in creating complex, functionalized macromolecular structures based on carbosilane frameworks with pendant naphthalen-1-yl(phenyl) groups. researchgate.netccspublishing.org.cnajrconline.org

Palladium-Catalyzed Stereospecific Arylation of Silicon-Stereogenic Silanes

The development of stereospecific methods for the synthesis of chiral organosilanes is a significant area of research. Palladium catalysis has been pivotal in the asymmetric arylation of silicon-stereogenic silanes, including those containing both naphthalenyl and phenyl groups.

One notable example is the palladium-catalyzed asymmetric synthesis of silicon-stereogenic dibenzosiloles through an enantioselective C–H bond functionalization of prochiral 2-(arylsilyl)aryl triflates. acs.org High chemo- and enantioselectivities have been achieved using a Josiphos-type ligand under mild conditions. This represents a key advancement in the catalytic asymmetric construction of silicon stereocenters via enantioselective C–H bond activation. acs.org

Furthermore, the synthesis of optically active tertiary silanes, such as (+)-(S)-methyl(naphthalen-1-yl)(phenyl)silanol, has been achieved from the corresponding hydrosilane, (+)-(R)-methyl(naphthalen-1-yl)(phenyl)silane. thieme-connect.de While this specific transformation is an oxidation, the precursor silane itself is a key chiral intermediate that can be synthesized through methods like palladium-catalyzed asymmetric arylation. For instance, the enantioselective arylation of dihydrosilanes such as methyl(naphthalen-1-yl)silane with aryl iodides in the presence of a palladium catalyst and a chiral phosphoramidite (B1245037) ligand can yield silicon-stereogenic silanes. rsc.org A specific example is the synthesis of (8-methoxynaphthalen-1-yl)(methyl)(phenyl)silane with 71% enantiomeric excess. rsc.org These methods underscore the power of palladium catalysis in creating chiral silanes with well-defined stereochemistry at the silicon center, which is crucial for applications in asymmetric synthesis and materials science.

Other Silicon-Carbon Bond Functionalizations

Beyond cross-coupling reactions, the functionalization of silicon-carbon bonds in this compound derivatives can be achieved through various catalytic processes. These include the synthesis of stereodefined alkenyl silanes and the formation of alkoxy- and phenylethoxysilanes, expanding the synthetic utility of these organosilicon compounds.

Synthesis of Stereodefined Alkenyl Silanes via Catalytic Processes

The synthesis of stereodefined alkenyl silanes is of great importance as these compounds are versatile building blocks in organic synthesis. While direct examples involving this compound are not extensively documented, general catalytic methods for the synthesis of alkenylsilanes can be applied. Transition metal-catalyzed hydrosilylation of alkynes is a common and atom-economical method for preparing vinylsilanes. researchgate.net The choice of catalyst and reaction conditions can control the regio- and stereoselectivity of the addition of the Si-H bond across the alkyne.

For instance, cobalt-catalyzed hydrosilylation of isoprene (B109036) with (naphthalen-1-yl)(phenyl)silane has been reported to produce (Z)-(2-methylbut-2-en-1-yl)(naphthalen-1-yl)(phenyl)silane as the major product, demonstrating regioselectivity in the formation of the alkenylsilane. rsc.org Additionally, palladium-catalyzed allylic silylation of allylic alcohols with disilanes offers a route to regio- and stereodefined allylsilanes under mild and neutral conditions. organic-chemistry.org These catalytic strategies provide pathways to functionalized alkenylsilanes that could be adapted for substrates like this compound, thereby opening avenues to more complex molecular architectures.

Catalytic Formation of Alkoxy- and Phenylethoxysilanes

The catalytic formation of alkoxy- and phenylethoxysilanes from hydrosilanes is a fundamental transformation in silicon chemistry. These reactions are often achieved through the dehydrogenative coupling of alcohols with hydrosilanes, catalyzed by a variety of metal complexes. While specific examples with this compound are not prevalent in the reviewed literature, the general principles of catalytic hydrosilylation are applicable.

Recent advancements have focused on the generation of alkoxy radicals from unfunctionalized alcohols using transition metal and photoredox catalysis, which can then react with silanes. rsc.orgnih.gov For example, manganese(I)-catalyzed hydrosilylation has been used for the reduction of carboxylic acids to alcohols, a process that involves the formation of silyl ether intermediates. d-nb.info The synthesis of bis(5-cyanato naphthalen-1-oxy) methyl phenyl silane involves the reaction of dichloromethylphenylsilane (B109416) with 1,5-dihydroxynaphthalene, demonstrating the formation of aryloxysilane linkages. These catalytic systems provide a framework for the potential synthesis of alkoxy- and phenylethoxysilanes from this compound and the corresponding alcohols.

Borylation Reactions of Silicon Centers

The introduction of a boryl group onto a silicon center is a valuable transformation that generates silylboranes, which are versatile reagents in their own right. These compounds can serve as precursors to other functionalized silanes and participate in a variety of coupling reactions.

The stereospecific synthesis of silicon-stereogenic optically active silylboranes has been achieved through the platinum-catalyzed Si-H borylation of silicon-stereogenic hydrosilanes. A notable example is the reaction of (+)-(R)-methyl(naphthalen-1-yl)phenylsilane with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a Pt(PPh₃)₄ catalyst. This reaction proceeds with high yield and perfect enantiospecificity, affording (+)-(R)-methyl(naphthalen-1-yl)phenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane. chemrxiv.orgnih.gov

The resulting silicon-stereogenic silylboranes are stable and can be used as silyl group transfer reagents in subsequent transformations, such as palladium-catalyzed carbon-silicon bond-forming cross-coupling reactions, with retention of stereochemistry. chemrxiv.org This methodology provides a powerful tool for the synthesis of a wide range of chiral organosilicon compounds with potentially interesting properties and applications. chemrxiv.orgnih.gov

Stereospecific Borylation of Silicon-Stereogenic Hydrosilanes

The synthesis of silicon-stereogenic optically active silylboranes represents a significant advancement in organosilicon chemistry, as these compounds are valuable precursors for creating a variety of chiral silicon compounds and for introducing silicon-stereogenic silyl groups into molecules. researchgate.netrepec.orgchemrxiv.orgchemrxiv.org A key breakthrough in this area has been the development of a stereospecific platinum-catalyzed silicon-hydrogen (Si-H) borylation of chiral hydrosilanes. researchgate.netrepec.org

Research has demonstrated that the use of a Tetrakis(triphenylphosphine)platinum(0) (Pt(PPh₃)₄) catalyst facilitates the borylation of silicon-stereogenic hydrosilanes with bis(pinacolato)diboron (B₂(pin)₂) in high yields and with exceptional enantiospecificity. researchgate.netchemrxiv.org This transformation proceeds with retention of the stereochemical configuration at the silicon center. researchgate.netchemrxiv.org The reaction has been shown to be applicable to a range of hydrosilanes, including those with trialkyl-, dialkylbenzyl-, dialkylaryl-, and diarylalkyl-substituents. repec.orgchemrxiv.org

A notable example is the borylation of (+)-(R)-methyl(naphthalen-1-yl)phenylsilane. When this hydrosilane, with an enantiomeric excess (ee) of over 99%, is subjected to the borylation conditions, it yields the corresponding silylborane, (+)-(R)-methyl(naphthalen-1-yl)phenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, in a 72% yield and with no loss of enantiomeric purity (>99% ee). chemrxiv.org This demonstrates the perfect enantiospecificity of the reaction. The process involves the chiral silyl nucleophile being formed from the silylborane, which can then react with electrophiles while retaining its configuration. chemrxiv.org

The general utility of this method is highlighted by its successful application to various optically active hydrosilanes. The resulting silicon-stereogenic silylboranes are stable and can be handled easily, serving as effective reagents for transferring silicon-stereogenic silyl groups. chemrxiv.org Their utility has been showcased in subsequent transformations like silicon-silicon cross-coupling, palladium-catalyzed carbon-silicon bond formation, and copper-catalyzed conjugate addition reactions, all proceeding with high enantiospecificity. chemrxiv.orgchemrxiv.orgresearchgate.net

The mechanism for the configurational stability and reactivity of the chiral silyl anions generated from these silylboranes has been investigated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. researchgate.netrepec.org For instance, treating the silylborane product with methyllithium (B1224462) generates a chiral silyl nucleophile that can be quenched with an acid to regenerate the original hydrosilane with its configuration and enantiopurity intact, confirming that the entire process occurs with retention of stereochemistry. chemrxiv.org

Table 1: Stereospecific Borylation of Various Silicon-Stereogenic Hydrosilanes

Hydrosilane Substrate Borylation Product Yield (%) Substrate ee (%) Product ee (%)
(–)-(R)-(1,1′-biphenyl)-4-yl(cyclohexyl)methylsilane (–)-(R)-(1,1′-biphenyl)-4-yl(cyclohexyl)methyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane 83 >99 >99

Catalytic Applications and Ligand Chemistry

Naphthalen-1-yl(phenyl)silane as a Hydrosilylation Reagent

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. This compound has proven to be an effective hydrosilylating agent, particularly in asymmetric synthesis where the goal is to produce a chiral product with a high excess of one enantiomer.

Enantioselective Hydrosilylation of Prochiral Ketones

The enantioselective hydrosilylation of prochiral ketones to produce chiral secondary alcohols is a key transformation in organic synthesis. In rhodium-catalyzed systems, the choice of silane (B1218182) is crucial for achieving high enantioselectivity. Studies have shown that diarylsilanes, such as this compound, are often optimal for these reactions. acs.org

In a study utilizing a rhodium catalyst with a P,S-ligand, a screening of various silanes demonstrated that diphenylsilane (B1312307) and this compound yielded excellent results in the asymmetric hydrosilylation of prochiral ketones, affording high yields and high enantioselectivity. acs.org In contrast, other silanes like phenylsilane (B129415), methylphenylsilane (B1236316), and triethylsilane produced poor outcomes. acs.org

Application in Rhodium- and Iridium-Catalyzed Systems

Both rhodium and iridium complexes are widely used to catalyze the hydrosilylation of ketones. This compound has been successfully employed in rhodium-catalyzed systems, leading to high enantiomeric excesses (ee). acs.org For instance, the rhodium-catalyzed enantioselective reduction of various acyl aromatics with this compound resulted in uniformly high ee values. acs.org

While iridium catalysts are also effective for the asymmetric hydrosilylation of prochiral ketones, the specific use of this compound is less documented with extensive data in the reviewed literature. However, the general trend suggests that diarylsilanes are preferred partners for both Rh- and Ir-catalyzed hydrosilylations. acs.org In some iridium-catalyzed reactions, dimethyl(2-(naphthalen-1-yl)ethyl)(phenyl)silane has been used, highlighting the utility of the naphthyl moiety in these systems. researchgate.net

Influence of Silane Structure on Enantioselectivity and Yield

The structure of the silane reagent plays a pivotal role in determining the enantioselectivity and yield of the hydrosilylation reaction. The steric and electronic properties of the substituents on the silicon atom influence the approach of the substrate to the catalyst and the subsequent hydride transfer.

The use of diarylsilanes like this compound has been shown to be advantageous in rhodium-catalyzed hydrosilylations, leading to high enantioselectivity. acs.org The bulky naphthalen-1-yl group can enhance facial discrimination of the prochiral ketone, leading to a higher preference for one enantiomer of the product.

In copper-catalyzed hydrosilylation of methylenecyclopropanes, the steric hindrance around the silicon center was found to be crucial for stereocontrol. While silanes with bulky groups like tert-butylphenylsilane (B11953867) gave good enantioselectivity, naphthalen-2-yl(phenyl)silane resulted in decreased enantioselectivity, suggesting a nuanced relationship between steric bulk and the specific catalytic system. rsc.org

The following table summarizes the performance of different silanes in a rhodium-catalyzed asymmetric hydrosilylation of a prochiral ketone.

SilaneYield (%)Enantiomeric Excess (ee, %)
This compound HighUniformly High acs.org
DiphenylsilaneExcellentExcellent acs.org
PhenylsilanePoorPoor acs.org
MethylphenylsilanePoorPoor acs.org
TriethylsilanePoorPoor acs.org

Reductive Silylation Processes

Reductive silylation involves the reduction of a functional group and the concurrent installation of a silyl (B83357) group. This compound can also participate in these transformations.

Nickel(II)-Catalyzed Reductive Silylation of Alkenyl Methyl Ethers

A nickel(II)-catalyzed one-pot protocol has been developed for the reductive silylation of alkenyl methyl ethers to synthesize alkyl silanes. nih.govnih.govrsc.org This process involves a cascade of a C-O bond silylation and a vinyl double bond hydrogenation. nih.govnih.govrsc.org The reaction tolerates a range of substrates, including π-extended alkenyl methyl ethers, leading to products like (naphthalen-1-yl)ethyl silane. nih.gov

Metal-Free Reductive Processes Using Organosilanes and Brønsted Acid Activation

Transition-metal-free reductive processes offer a more sustainable alternative to metal-catalyzed reactions. One such approach involves the use of organosilanes in combination with a Brønsted acid activator. nottingham.ac.uk In these systems, the Brønsted acid is believed to activate the silane, enhancing its hydridic character and facilitating the reduction of various functional groups. nottingham.ac.uk

While specific examples detailing the use of this compound in this particular metal-free methodology are not prevalent in the surveyed literature, the general principle suggests that organosilanes can act as effective reducing agents under these conditions. The mechanism is thought to proceed through the formation of more reactive silyl species upon interaction with the Brønsted acid. nottingham.ac.uk

Role as a Chiral Ligand or Chiral Silyl Reagent Precursor

This compound and its derivatives have emerged as significant compounds in the field of asymmetric catalysis, not as direct chiral ligands in the traditional sense, but as crucial precursors for the synthesis of silicon-stereogenic chiral silanes and silyl-group transfer reagents. These reagents are instrumental in the stereoselective introduction of silicon-containing moieties into organic molecules.

Development of Chiral Silanes for Asymmetric Catalysis

The development of optically active silicon-stereogenic silanes is a challenging yet vital area of synthetic chemistry. nih.gov These chiral silanes are valuable for creating other chiral organosilicon compounds and for use in stereoselective synthesis. researchgate.net One key strategy involves the catalytic asymmetric functionalization of prochiral dihydrosilanes. nih.gov

A notable example involves the rhodium-catalyzed asymmetric C-H silylation/cyclization of prochiral diorganosilanes. In this process, various prochiral silanes containing naphthyl and other aryl groups were successfully transformed into triorgano-substituted silicon-stereogenic heterocycles with good to excellent yields and high enantioselectivities. nih.gov While not directly starting from this compound, this research underscores the importance of the naphthyl group in the framework of chiral silanes for asymmetric catalysis.

Furthermore, research has demonstrated the successful synthesis of silicon-stereogenic optically active silylboranes from chiral hydrosilanes. researchgate.netchemrxiv.org For instance, (+)-(R)-methyl(naphthalen-1-yl)phenylsilane has been shown to undergo a stereospecific borylation reaction to produce the corresponding chiral silylborane with high yield and retention of enantiomeric purity. chemrxiv.org This transformation is a critical step, as these chiral silylboranes are precursors to silicon-stereogenic silyl nucleophiles. researchgate.net

The development of such chiral silanes is pivotal for expanding the toolkit of asymmetric synthesis, enabling the creation of complex molecules with controlled stereochemistry at the silicon center.

Utilization as Silicon-Stereogenic Silyl-Group Transfer Reagents

A significant application of chiral silanes derived from this compound precursors is their use as silicon-stereogenic silyl-group transfer reagents. researchgate.netchemrxiv.org The synthesis of enantiomerically pure silyllithiums, which are effective silyl-group transfer reagents, has been a long-standing challenge due to limited synthetic accessibility and potential for racemization. researchgate.netchemrxiv.orgresearchgate.net

Recent advancements have shown that silicon-stereogenic optically active silylboranes, synthesized from chiral hydrosilanes like (+)-(R)-methyl(naphthalen-1-yl)phenylsilane, can be effectively converted into chiral silyl nucleophiles. researchgate.netchemrxiv.org These silylboranes react with organolithium reagents to form chiral silyllithiums that exhibit high configurational stability. chemrxiv.org

For example, a chiral silylborane derived from a multi-step synthesis involving a chiral hydrosilane was reacted with methyllithium (B1224462) and then chlorotriphenylsilane. This resulted in the formation of a disilane (B73854) with perfect enantiospecificity, demonstrating the silylborane's role as an effective silicon-stereogenic silyl-group transfer reagent. chemrxiv.org This methodology provides a stereospecific route to various chiral organosilicon compounds.

The ability to generate these configurationally stable chiral silyl anions from readily prepared silylboranes represents a significant step forward in organosilicon chemistry. It opens up new avenues for the stereoselective synthesis of complex molecules where a chiral silicon center plays a key role in the molecular architecture or synthetic strategy.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organosilicon compounds. Both proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR studies provide critical data on the molecular framework and the electronic environment of the silicon atom.

The ¹H NMR spectrum of naphthalen-1-yl(phenyl)silane is characterized by distinct signals corresponding to the protons on the naphthalene (B1677914) and phenyl rings, as well as the crucial silicon-hydride (Si-H) proton. While specific data for the parent this compound is not extensively detailed in the reviewed literature, analysis of closely related structures, such as (2-methoxyphenyl)methyl(naphthalen-1-yl)silane, provides insight into the expected proton environments. rsc.org The aromatic region of the spectrum is typically complex, with overlapping multiplets occurring between 7.0 and 8.2 ppm, representing the seven protons of the naphthalen-1-yl group and the five protons of the phenyl group. rsc.orgrsc.org

A key feature in the ¹H NMR spectrum of related hydrosilanes is the signal for the Si-H proton. For instance, in methylphenylsilane (B1236316) derivatives, this proton appears as a quartet, and its chemical shift is sensitive to the electronic environment. rsc.org In the context of related silanols derived from naphthalenyl silanes, the chemical shifts of the silanol (B1196071) (Si-OH) protons are strongly influenced by the solvent due to varying degrees of hydrogen bonding. researchgate.net Signals for these silanol protons have been observed over a wide range, from approximately 5.4 ppm to 7.4 ppm, indicating the significant role of intermolecular hydrogen bonds with solvent molecules. researchgate.net This suggests that the Si-H proton in the parent silane (B1218182) could also exhibit solvent-dependent chemical shifts, although to a lesser extent.

Table 1: Representative ¹H NMR Data for Related Naphthalen-1-yl Silane Derivatives This table is based on data for related compounds to illustrate typical chemical shifts.

Compound Proton Environment Chemical Shift (δ, ppm)
dimethyl(naphthalen-1-ylmethyl)(phenyl)silane rsc.org Naphthyl & Phenyl Protons 7.15 - 7.92 (m)
CH₂ Protons 2.84 (s)
Si-CH₃ Protons 0.27 (s)
(2-methoxyphenyl)methyl(naphthalen-1-yl)silane rsc.org Naphthyl & Phenyl Protons 6.86 - 8.12 (m)
Si-H Proton 5.36 (q)
OCH₃ Protons 3.77 (s)

Note: (m = multiplet, s = singlet, q = quartet, d = doublet)

²⁹Si NMR spectroscopy offers direct insight into the electronic environment of the silicon atom. The chemical shift is highly sensitive to the nature of the substituents attached to the silicon. For aryl-substituted silanes, electron-donating groups increase the electron density and shielding at the silicon nucleus, resulting in a high-field (more negative) shift. Conversely, electron-withdrawing groups decrease the electron density, causing a deshielding effect and a downfield (more positive) shift. researchgate.net

In a series of studies on aryl-substituted silanes, the ²⁹Si NMR chemical shifts were found to correlate well with the expected electronic situation induced by the substitution pattern. researchgate.net For example, the hydrolysis of alkoxysilanes to their corresponding silanols leads to a significant high-field shift in the ²⁹Si NMR spectrum. researchgate.net The ²⁹Si NMR signals for various naphthalen-1-yl and phenyl-substituted alkoxysilanes appear in a range from approximately -53 ppm to -8 ppm. researchgate.net For related dimethyl(phenyl)silyl derivatives, the ²⁹Si NMR chemical shifts are typically observed in the range of -2 to -4 ppm. rsc.org These findings underscore the utility of ²⁹Si NMR in confirming the structure and understanding the electronic properties of compounds like this compound.

Table 2: ²⁹Si NMR Chemical Shifts for Naphthalen-1-yl Silane Derivatives

Compound Chemical Shift (δ, ppm)
dimethyl(naphthalen-1-ylmethyl)(phenyl)silane rsc.org -2.92
dimethyl(naphthalen-1-yl(phenyl)methyl)(phenyl)silane rsc.org -3.55
Trimethoxy(naphthalen-1-yl)silane researchgate.net -52.78

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its core structural components. A strong band corresponding to the Si-H stretching vibration is anticipated, typically appearing in the region of 2100-2250 cm⁻¹. The precise position of this band can provide further information about the electronic environment of the silicon atom.

The presence of the aromatic rings (naphthalene and phenyl) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. nasa.gov Furthermore, the Si-C (silicon-carbon) bond, specifically the Si-Aryl linkage, gives rise to characteristic absorptions. While not always as distinct, these bands are a key part of the molecule's vibrational fingerprint.

In the case of hydrolysis products, such as the corresponding silanols, IR spectroscopy is particularly useful for reaction monitoring. The appearance of a broad O-H stretching vibration around 3200-3400 cm⁻¹ and the disappearance of the Si-H band would signal the conversion. researchgate.net Additionally, the presence of Si-O bonds, either in silanols or alkoxysilane precursors, can be identified by strong absorptions in the 1000-1100 cm⁻¹ region. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. For this compound (C₁₆H₁₄Si), the expected molecular weight is approximately 234.09 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition. rsc.org

Electron Impact (EI) mass spectrometry of related organosilanes typically shows a clear molecular ion peak (M⁺). rsc.org The fragmentation pathways often involve the cleavage of bonds to the silicon atom. For this compound, common fragmentation would likely include the loss of the hydrogen atom from silicon, or the loss of the entire phenyl or naphthalen-1-yl radical, leading to the formation of stable silyl (B83357) cations. Analysis of these fragment ions helps to piece together and confirm the molecular structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for the parent this compound was not found in the surveyed literature, the structure of a very close derivative, dimethoxy(naphthalen-1-yl)(phenyl)silane, has been determined. researchgate.net

This analysis shows the silicon atom in the expected tetrahedral geometry. The crystal structure reveals the presence of significant intermolecular "Y-shaped" π-π stacking interactions between the naphthyl groups of adjacent molecules. researchgate.net In another derivative, dichlorodi(naphthalen-1-yl)silane, a parallel-stacked π-π interaction was observed. researchgate.net These non-covalent interactions are crucial in dictating the packing of the molecules in the crystal lattice. The detailed structural parameters obtained from such analyses, including the specific Si-C and Si-O bond lengths and the C-Si-C bond angles, are invaluable for understanding the steric and electronic properties of the molecule. researchgate.net Furthermore, X-ray diffraction has been used to unambiguously confirm the absolute configuration of chiral silicon centers in more complex naphthalen-1-yl silane derivatives. chemrxiv.org

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of Chiral Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and reliable method for the unambiguous determination of the three-dimensional atomic arrangement of a chemical compound, including the absolute configuration of chiral molecules. hzdr.derigaku.com For silicon-stereogenic silanes, where a silicon atom is the center of chirality, SC-XRD is an indispensable tool for assigning the absolute stereochemistry.

In the field of asymmetric synthesis, establishing the stereochemical outcome of a reaction is crucial. Research into the stereospecific synthesis of optically active silicon-stereogenic silyl compounds has utilized SC-XRD to confirm the absolute configurations of newly formed chiral silanes. For instance, the absolute configuration of (+)-(R)-methyl(naphthalen-1-yl)phenylsilane was unequivocally confirmed by single-crystal X-ray diffraction analysis after crystallization. chemrxiv.org This compound serves as a key precursor for further stereospecific reactions. chemrxiv.org

Furthermore, subsequent reactions involving these chiral precursors have been monitored stereochemically using SC-XRD. The reaction of a chiral silylborane with 1-bromonaphthalene (B1665260) was shown to produce (–)-(S)-(1,1′-biphenyl)-4-yl(cyclohexyl)methyl(naphthalen-1-yl)silane. The absolute configuration of this product was verified as (S) by SC-XRD analysis, which demonstrated a retention of stereochemistry during the coupling reaction. chemrxiv.org Similarly, the absolute configuration of related derivatives, such as dimethyl1-(naphthalen-1-yl)ethylsilane, has also been assigned using this technique. semanticscholar.org

Compound NameDetermined Absolute ConfigurationReference
(+)-Methyl(naphthalen-1-yl)phenylsilaneR chemrxiv.org
(–)-(1,1′-Biphenyl)-4-yl(cyclohexyl)methyl(naphthalen-1-yl)silaneS chemrxiv.org
Dimethyl1-(naphthalen-1-yl)ethylsilaneNot Specified in Snippet semanticscholar.org

Analysis of Solid-State Packing, Intermolecular Interactions (π-π Stacking), and Hydrogen Bonding Patterns in Derivatives

The solid-state arrangement of molecules, or crystal packing, is governed by a subtle balance of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. uef.fi These interactions are critical in determining the physical properties of molecular materials. mdpi.com Single-crystal X-ray diffraction provides detailed insights into these non-covalent interactions within the crystal lattice of this compound derivatives. d-nb.inforesearchgate.net

Hydrogen bonding plays a particularly directive role in the crystal engineering of molecules possessing suitable functional groups. nih.gov While this compound itself lacks classical hydrogen bond donors, its functionalized derivatives, such as silanols, exhibit extensive hydrogen bonding networks. The hydrolysis of precursor alkoxysilanes or chlorosilanes containing phenyl and 1-naphthyl groups leads to the formation of silanols. In the solid state, the π-π interactions that dominate the packing of the precursors are replaced by strong intermolecular hydrogen bonds in the resulting silanols, which form various structural motifs. researchgate.net The analysis of hydrogen bonding patterns often employs graph-set notation to describe the specific connectivity, such as the common R²₂(8) motif found in amide-containing structures, which forms a cyclic dimer. preprints.orgbeilstein-journals.org In the absence of strong hydrogen bond donors/acceptors, weaker C-H···O or C-H···π interactions can also play a significant role in the supramolecular assembly.

Derivative TypeDominant Intermolecular InteractionSpecific Structural FeaturesReference
Dimethoxydi(naphthalen-1-yl)silaneπ-π Stacking"Y-shaped" interaction between naphthyl groups (Angle: 87.37°) researchgate.net
Naphthyl Phenyl SilanolsHydrogen BondingStrong intermolecular H-bonds replace π-π interactions of precursors researchgate.net
Chalcogenyl-substituted NaphthylsilanesSteric/Dipolar Interactionssyn or anti orientation of silyl hydrogen relative to substituent d-nb.info

Mechanistic Investigations and Reaction Kinetics

Elucidation of Catalytic Cycles and Reaction Pathways in Transformations Involving Naphthalen-1-YL(phenyl)silane

The catalytic transformations involving this compound often proceed through well-defined catalytic cycles. For instance, in the rhodium-catalyzed enantioselective formal [4+1] cyclization of benzyl (B1604629) alcohols, the reaction is initiated by the dehydrogenative O-H silylation of the alcohol with a secondary silane (B1218182) like tert-butyl(phenyl)silane. This step forms an enantioenriched silyl (B83357) ether intermediate. Subsequently, the same rhodium catalyst facilitates an intramolecular cyclative C-H silylation, directed by the Si-H group, to yield chiral-at-silicon cyclic silyl ethers. Mechanistic studies, including DFT calculations, have established that the Si-O reductive elimination from a Rh(III) hydride intermediate is the key enantiodetermining step in this process. snnu.edu.cn

Similarly, in the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of 2,2'-(methyl(phenyl)silanediyl)dibenzaldehyde, mechanistic studies indicate that the two conformational enantiomers of the starting material can readily interconvert. One of these enantiomers is preferentially activated by the NHC catalyst, leading to an optically enriched tetrasubstituted silicon-stereogenic silane. ntu.edu.sg This process highlights the role of dynamic kinetic resolution in achieving high enantioselectivity.

The synthesis of carbosilane dendrimers with a 4-(naphthalen-1-yl)phenyl core utilizes alternating Grignard and hydrosilylation reactions, followed by a Suzuki coupling reaction to introduce the naphthyl group. This demonstrates a pathway for creating complex, π-conjugated structures centered around a silicon-containing core. researchgate.net

Kinetic Studies of this compound Transformations and Derivatizations

In the context of catalyst- and solvent-free dehydrocoupling of amines and silanes, kinetic analysis has been employed to understand the reaction progress. For instance, the reaction between various amines and silanes, including those with bulky substituents, has been monitored over time to determine conversion rates. These studies have shown that bulkier silanes and amines can decrease the reaction rate. rsc.org

Furthermore, reaction progress kinetic analysis has been used to study the substituent effects in certain transformations. By monitoring the reaction over time, researchers can gain a deeper understanding of how different electronic and steric properties of substituents on the this compound scaffold influence the reaction kinetics.

Role of Activators, Additives, and Solvent Effects in Catalytic Efficiency and Selectivity

The efficiency and selectivity of reactions involving this compound are highly dependent on the choice of activators, additives, and solvents.

Activators and Additives: In the stereospecific synthesis of silicon-stereogenic silyl nucleophiles, methyllithium (B1224462) (MeLi) is used as a nucleophilic activator for silylboranes derived from hydrosilanes like (+)-(R)-methyl(naphthalen-1-yl)phenylsilane. chemrxiv.orgresearchgate.net The choice of activator can significantly impact the yield and stereochemical outcome. For instance, in the generation of a chiral silyl nucleophile, different activators like MeLi and MeMgBr in various solvents were tested, with MeLi in THF at -78 °C providing high yield and excellent enantiomeric excess. chemrxiv.org In some copper-catalyzed reactions, a fluoride (B91410) source like CuF2 is essential for activating the C-Si bond. frontiersin.org

Solvent Effects: The solvent plays a critical role in influencing reaction rates and selectivity. In rhodium-catalyzed hydrosilylations, toluene (B28343) often provides optimal results compared to polar solvents like THF or ether. acs.org For CuH-catalyzed enantioselective hydrosilylation, nonpolar solvents like n-hexane are preferred. rsc.org The polarity of the solvent can affect the stability of intermediates and transition states. For example, in palladium-catalyzed cross-coupling reactions, polar aprotic solvents like DMF are commonly used as they can dissolve a wide range of organic compounds and inorganic salts, and their high boiling point can increase reaction rates. whiterose.ac.uk In some cases, the choice of solvent can dramatically alter the reaction outcome. For instance, in the methylation of p-bromo aniline (B41778) with (para)-formaldehyde and a silane, using hexafluoroisopropanol (HFIP) as a solvent and activator leads to high selectivity, whereas the reaction in 2,2,2-trifluoroethanol (B45653) (TFE) results in significantly lower selectivity and yield. chemrxiv.org

The following table summarizes the effect of different activators and solvents on a specific reaction involving a derivative of this compound. chemrxiv.org

ActivatorTemperature (°C)SolventYield (%)Enantiomeric Excess (ee, %)
MeLi-78THF83>99
MeMgBr-78THF695
MeLi-78Toluene32>99
MeLi-78Hexane43>99

Table showing the configurational stability of a silicon-stereogenic optically active silyl nucleophile under various conditions. chemrxiv.org

Configurational Stability and Stereospecificity of Silicon-Stereogenic Centers

A key aspect of the chemistry of this compound and its derivatives is the ability to create and maintain a stereogenic silicon center. Research has shown that silicon-stereogenic silyl nucleophiles generated from chiral silylboranes exhibit high configurational stability, especially at low temperatures. chemrxiv.orgresearchgate.net For example, a chiral silyl nucleophile formed from (–)-(R)-2a with methyllithium in THF at -78 °C showed no loss of enantiomeric purity even after 2 hours. chemrxiv.org This stability is crucial for performing stereospecific transformations.

Reactions involving these chiral silanes often proceed with high stereospecificity. For example, the palladium-catalyzed silylation of primary alkyl halides with a chiral silylborane derived from a hydrosilane proceeded in a completely stereoretentive manner, affording the product with over 99% enantiomeric excess and over 99% enantiospecificity. chemrxiv.org Similarly, silicon-silicon cross-coupling reactions have been shown to proceed with perfect enantiospecificity. chemrxiv.org The high degree of stereocontrol is attributed to the formation of well-organized transition states and the inherent stability of the chiral silicon center under the reaction conditions. chigroup.site The neighboring group effect of certain substituents can also play a role in preserving the chiral information at the silicon atom. d-nb.info

In-Situ Spectroscopic Monitoring for Intermediates and Reaction Progress

In-situ spectroscopic techniques are invaluable tools for elucidating reaction mechanisms by allowing for the direct observation of intermediates and the monitoring of reaction progress in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) and UV-Vis-NIR absorption spectroscopy are commonly employed. nih.gov

For example, in-situ NMR studies have been used to monitor the product distribution during the reduction of ethyl levulinate, where a silyl ether was identified as a key intermediate. dtu.dk Similarly, in the study of triarylsilanol-catalyzed direct amidation, NMR methods were used to observe catalyst decomposition. researchgate.netnih.gov In the investigation of the generation and reactivity of the phenyl cation, IR spectroscopy in cryogenic argon matrices was used to directly monitor the reactions with nitrogen and carbon monoxide. researchgate.net

These in-situ methods provide a wealth of information that is often inaccessible through traditional analysis of starting materials and final products alone. They allow for the identification of transient species, the determination of reaction kinetics, and a deeper understanding of the catalytic cycle. nih.govdtu.dk

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost, making it suitable for studying molecules of this size.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For Naphthalen-1-yl(phenyl)silane, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly used for this purpose uni-muenchen.deelixirpublishers.com.

Conformational analysis of this compound is crucial due to the rotational freedom around the silicon-carbon bonds. The molecule can exist as several stable rotamers resulting from the rotation of the naphthalene (B1677914) and phenyl groups relative to the silicon center. nih.gov The relative energies of these conformers determine their population at a given temperature. Computational studies can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT) Note: This data is illustrative and based on typical values from DFT calculations on similar organosilane compounds.

Parameter Bond Length (Å) Bond/Dihedral Angle (°)
Si-C (Naphthyl) 1.87
Si-C (Phenyl) 1.86
Si-H 1.49
C-Si-C Angle 108.5
H-Si-C Angle 110.5

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. libretexts.orgudel.edu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the π-systems of the electron-rich naphthalene and phenyl rings. The LUMO is likely to have significant contributions from the antibonding orbitals of the aromatic systems and the silicon atom. Introducing different substituents on the aromatic rings or the silicon atom can tune the HOMO and LUMO energy levels, thereby altering the electronic properties of the molecule. rsc.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its reactivity. uni-muenchen.decomputabio.com It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. mdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack. elixirpublishers.comresearchgate.net For this compound, these regions are predicted to be located above the faces of the naphthalene and phenyl rings due to their delocalized π-electrons. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. elixirpublishers.comresearchgate.net These would be found around the hydrogen atoms, particularly the one bonded to silicon.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum, which is characterized by the absence of any imaginary frequencies. elixirpublishers.comresearchgate.net These calculations also provide theoretical vibrational spectra (IR and Raman) that can be correlated with experimental data.

By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of the molecule's functional groups. This correlation aids in the structural confirmation of this compound.

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound Note: This data is illustrative and represents typical frequency ranges for the specified bonds.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Stretching Aromatic C-H 3100-3000
Stretching Si-H 2200-2100
Stretching C=C (Aromatic) 1600-1450
Bending Aromatic C-H 900-675

DFT calculations are a powerful tool for investigating reaction mechanisms. nih.gov This involves identifying the transition state (TS), which is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency. researchgate.netunipr.it Locating the TS allows for the calculation of the activation energy, which is a critical factor in determining reaction rates.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile provides a detailed understanding of the reaction pathway. For this compound, this methodology could be applied to study various reactions, such as hydrosilylation, substitution at the silicon center, or electrophilic aromatic substitution on the naphthyl or phenyl rings.

Ab Initio Methods and Semi-Empirical Calculations for Comparative Studies

While DFT is widely used, other computational methods also offer valuable insights. nih.gov

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental parameters. libretexts.org They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding. libretexts.org They are often used as a benchmark to assess the performance of other methods.

Semi-Empirical Calculations: Methods like AM1, PM3, and MNDO use parameters derived from experimental data to simplify the calculations. libretexts.orgresearchgate.net This makes them much faster than DFT or ab initio methods, allowing them to be used for very large systems or for initial high-throughput screening of conformations. libretexts.orgescholarship.org However, their accuracy is generally lower and depends on the quality of the parameterization for the specific atoms involved. researchgate.net These methods are often used for comparative studies or as a preliminary step before employing more rigorous calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict NMR chemical shifts. d-nb.info The process typically involves using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry to calculate the isotropic magnetic shielding constants for each nucleus. science.gov These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR spectra can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 1.2 ppm for ¹³C nuclei. d-nb.info For organosilicon compounds, the prediction of ²⁹Si chemical shifts is also possible and valuable. unige.ch To achieve high accuracy, it is often necessary to perform a weighted averaging of the chemical shifts over the most stable, low-energy conformers of the molecule. d-nb.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This data is illustrative, based on typical chemical shift ranges for the functional groups.

Atom Predicted Chemical Shift (ppm)
¹H (Aromatic - Naphthyl) 8.2 - 7.4
¹H (Aromatic - Phenyl) 7.6 - 7.3
¹H (Si-H) ~5.0
¹³C (Aromatic - Naphthyl) 135 - 124

Advanced Materials Science Applications Focus on Naphthalen 1 Yl Phenyl Silane As a Building Block

Incorporation into Oligomers and Polymers

The integration of naphthalen-1-yl(phenyl)silane and related structures into oligomeric and polymeric chains is a key strategy for developing new functional materials. The silane (B1218182) component provides thermal stability and can disrupt or control conjugation, while the naphthalene (B1677914) unit introduces desirable electronic and photophysical properties.

π-Conjugated Systems and Schiff Base Oligomers with Naphthalene-Silane Moieties

Naphthalene-silane units are increasingly being incorporated into π-conjugated systems, particularly Schiff base (imine-linked) oligomers, to create materials with tailored optoelectronic properties. mdpi.comresearchgate.netacs.org These materials are synthesized through high-temperature polycondensation reactions, typically reacting silicon-based dialdehydes with diamine derivatives of naphthalene or 1,1'-binaphthalene (B165201). mdpi.comresearchgate.netscilit.com The resulting oligomers often feature 5 to 10 repeating units and exhibit moderate solubility in common organic solvents, which can be enhanced by incorporating bulky groups like tetraphenylsilane (B94826) (TPS) cores. mdpi.comresearchgate.netresearchgate.net

The inclusion of both naphthalene and silane moieties significantly influences the material's properties. The high aromatic content and rigidity of the imine linkages contribute to excellent thermal stability, with degradation temperatures often exceeding 450 °C. mdpi.comresearchgate.netresearchgate.net Oligomers containing TPS and 1,1'-binaphthalene moieties have shown degradation temperatures as high as 530 °C. mdpi.comresearchgate.net

From an optical perspective, these oligomers display broad absorption and emission in the visible spectrum. mdpi.comresearchgate.net The emission color can be tuned from deep blue to blue by altering the specific silane core and naphthalene-based diamine used. mdpi.comresearchgate.netresearchgate.net For instance, oligomers with a dimethylsilane (B7800572) (DMS) core tend to have larger Stokes shifts compared to those with a TPS core. mdpi.comresearchgate.net The optical bandgap (Egopt) of these materials can be modulated, with reported values ranging from 2.60 eV to 3.67 eV. mdpi.comresearchgate.net A lower bandgap, indicating more effective π-conjugation, was achieved in an oligomer that combined a TPS core with naphthalene units, benefiting from a higher molecular weight that extended the conjugation length. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of Silicon-Containing Schiff Base Oligomers with Naphthalene Moieties

Oligomer ID Silane Core Naphthalene Moiety Molecular Weight (kDa) Thermal Degradation (T5%) Emission Max (nm) Optical Bandgap (eV)
o-SBN1 Dimethylsilane (DMS) 1,4-Diaminonaphthalene 5.10 458 °C 431 3.67
o-SBN2 Tetraphenylsilane (TPS) 1,4-Diaminonaphthalene 11.58 483 °C 433 2.60
o-SBB1 Dimethylsilane (DMS) [1,1'-Binaphthalene]-4,4'-diamine 7.95 504 °C 497 3.51
o-SBB2 Tetraphenylsilane (TPS) [1,1'-Binaphthalene]-4,4'-diamine 9.89 530 °C 495 3.33

Data synthesized from research findings. mdpi.comresearchgate.net

Dendrimer Chemistry

Dendrimers are perfectly branched, three-dimensional macromolecules that have gained attention for applications ranging from catalysis to drug delivery. google.comyok.gov.tr The precise structure of this compound makes it an attractive component for both the core and the periphery of these complex molecules.

Synthesis of Carbosilane Dendrimers with Naphthalen-1-YL(phenyl) Cores

A notable application of the naphthalen-1-yl moiety is in the creation of carbosilane dendrimers with a large π-conjugated core. Research has demonstrated the synthesis of carbosilane dendrimers featuring a 4-(naphthalen-1-yl)phenyl core. researchgate.netccspublishing.org.cn The synthetic strategy involves first building a carbosilane dendrimer with a p-bromophenyl core through alternating Grignard and hydrosilylation reactions. researchgate.netccspublishing.org.cn Subsequently, the α-naphthalenyl group is attached to this core via a Suzuki coupling reaction. researchgate.netccspublishing.org.cnajrconline.org This method has proven to be an effective and powerful technique for core functionalization, successfully yielding a new class of dendrimers with a significant π-conjugated internal structure. researchgate.netccspublishing.org.cn

Functionalization of Dendrimer Peripheries with this compound Units

Role in Silicon-Based Functional Materials

Silicon-containing materials, particularly arylsilanes, are crucial in the development of functional organic materials. rsc.orgresearchgate.net The tetrahedral geometry of the silicon atom effectively prevents intermolecular interactions and the aggregation-caused quenching (ACQ) of fluorescence, leading to the formation of stable amorphous films. rsc.orgrsc.org this compound combines this structural advantage with the favorable electronic properties of the naphthalene ring, making it a promising candidate for organic electronic devices. ust.hkresearchgate.net

Organic Electronic Materials: Potential in Hole-Transporting Layers and Emitters

In the field of organic light-emitting diodes (OLEDs), materials based on naphthalene and silane have demonstrated significant potential as both hole-transporting layers (HTLs) and light-emitting layers.

Hole-Transporting Layers (HTLs): The function of an HTL is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the light-emitting layer. google.com Materials incorporating both triphenylsilane (B1312308) and naphthalene moieties have been synthesized and characterized as high-performance host materials with excellent hole-transporting capabilities. rsc.org For example, the compound N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl)naphthalene-1,4-diamine (SiP) exhibits high thermal stability (decomposition temperature > 350 °C) and a high glass transition temperature (> 110 °C). rsc.org Its highest occupied molecular orbital (HOMO) level of -5.19 eV is well-aligned with that of common injection layers, ensuring barrier-free hole injection. rsc.org The inherent tetrahedral structure of the silane component promotes morphological stability, which is critical for device longevity. rsc.orgrsc.org

Emitters: Naphthalene-substituted silane derivatives have also been developed as highly efficient light emitters for OLEDs. ust.hkresearchgate.net Silole-based compounds, such as 1,1-dimethyl-2,5-bis[4-(naphthalen-1-yl)phenyl]-3,4-diphenylsilole (D-1-NpTPS), are weakly fluorescent in solution but become strong emitters in the solid state, a phenomenon known as aggregation-induced emission (AIE). ust.hk This property is highly desirable for OLED applications, where the active materials are in a thin film form. Non-doped OLEDs fabricated using these materials as the light-emitting layer have achieved high electroluminescence efficiencies. ust.hk For instance, a device using a related 2-naphthyl isomer (D-2-NpTPS) reached a remarkable efficiency of 10.5 cd/A. ust.hk The combination of the silole core's AIE properties with the thermal stability and electronic characteristics of the naphthalene-phenyl-silane structure makes these compounds promising emitters for next-generation displays and lighting. ust.hknih.gov

Table 2: Properties of Naphthalene-Silane Materials in Organic Electronics

Compound Application Key Property Performance Metric
SiP Host / HTL High thermal stability (Td > 350 °C), Amorphous morphology HOMO Level: -5.19 eV, Tg > 110 °C
D-1-NpTPS Emitter Aggregation-Induced Emission (AIE) High solid-state fluorescence quantum yield
D-2-NpTPS Emitter Aggregation-Induced Emission (AIE) OLED Efficiency: 10.5 cd/A, 7.3 lm/W

Data synthesized from research findings. rsc.orgust.hk

Precursors in Sol-Gel Processes for Hybrid Material Development

The sol-gel process is a versatile and widely utilized method for synthesizing organic-inorganic hybrid materials under mild conditions. mdpi.com This bottom-up approach involves the transition of a colloidal suspension (sol) into a continuous solid network (gel). mdpi.com When organosilanes are used as precursors, this process allows for the creation of materials that combine the desirable properties of both organic functional units and inorganic frameworks at a molecular level.

The fundamental chemistry of the sol-gel process using organosilane precursors, such as this compound, involves two primary reactions: hydrolysis and condensation. scispace.com First, the alkoxide or halide groups attached to the silicon atom undergo hydrolysis in the presence of water and a catalyst (acid or base) to form reactive silanol (B1196071) (Si-OH) groups. These silanols then participate in condensation reactions, either with other silanols (water condensation) or with remaining alkoxide groups (alcohol condensation), to form stable siloxane (Si-O-Si) bridges. scispace.com This polycondensation process results in the formation of a three-dimensional inorganic silica-based network.

This compound serves as a key building block in this process. The silane portion of the molecule provides the mechanism for forming the inorganic backbone of the material. Simultaneously, the organic naphthalene and phenyl groups are covalently integrated into this network. lookchem.com The incorporation of the bulky, aromatic naphthalene moiety is particularly significant as it can impart specific functionalities to the final hybrid material, such as enhanced thermal stability, unique optical properties like photoluminescence, and a high refractive index. tudublin.ieuoi.gr The choice of organic groups attached to the silicon atom is crucial in directing the final chemical and physical properties of the hybrid material. rsc.org

Research on related naphthalene-containing organosilanes demonstrates their successful use in creating advanced hybrid materials. For instance, studies have been conducted on the synthesis of periodic nanoporous organosilicas (PNOs) through the co-condensation of tetraethylorthosilicate (TEOS) with triethoxy(naphthalen-1-yl)silane. uoi.gr In this process, the two precursors are mixed in the presence of a catalyst, leading to a hybrid material where naphthalene groups are distributed throughout the porous silica (B1680970) framework. uoi.gr The properties of these materials are directly influenced by the initial ratio of the organosilane precursor to the silica source (TEOS). uoi.gr

The successful incorporation and structural characteristics of these hybrid materials are confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy, for example, can show characteristic peaks corresponding to both the inorganic Si-O-Si network and the organic naphthalene groups, confirming the hybrid nature of the material. scispace.comresearchgate.net

The table below summarizes the key findings from a study on naphthalene-containing PNOs, illustrating how the precursor ratio affects the final material properties.

Property Research Finding Source
Precursor Triethoxy(naphthalen-1-yl)silane was co-condensed with tetraethylorthosilicate (TEOS) to synthesize novel PNOs. uoi.gr
Naphthalene Content The final materials contained a high naphthalene content, up to 17% by weight. uoi.gr
Porosity The resulting hybrid materials exhibited high specific surface areas. uoi.gr
Optical Properties The incorporation of naphthalene groups resulted in materials with distinct photoluminescence properties. uoi.gr
Thermal Stability The hybrid materials showed significant thermal stability, a characteristic enhanced by the presence of aromatic naphthalene rings. uoi.gr

Detailed characterization data from such research provides evidence for the formation of the hybrid structure. The properties of the resulting materials are highly tunable based on the synthesis conditions and the precursors used. researchgate.net

Characterization Technique Observation Interpretation Source
Nitrogen Porosimetry High specific surface area and defined pore structure.Successful formation of a porous network. uoi.gr
FTIR Spectroscopy Presence of peaks for Si-O-Si bonds and characteristic C-H and C=C vibrations of the naphthalene ring.Confirms the covalent integration of the organic naphthalene moiety into the inorganic silica matrix. uoi.grresearchgate.net
Thermogravimetric Analysis (TGA) High decomposition temperature.The presence of aromatic groups from the organosilane precursor enhances the thermal stability of the hybrid material. uoi.gr
Photoluminescence Spectroscopy Emission and excitation spectra characteristic of the naphthalene chromophore.The optical properties of the naphthalene group are retained and imparted to the bulk material. uoi.gr

By utilizing this compound and similar functionalized precursors in sol-gel processes, it is possible to engineer advanced hybrid materials with tailored properties for a wide range of applications in fields like optics, catalysis, and sensor technology. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable Synthetic Routes with Enhanced Atom Economy

The synthesis of naphthalen-1-yl(phenyl)silane and related compounds often relies on established methods such as Grignard reactions and hydrosilylation. researchgate.net While effective, these methods can sometimes suffer from poor atom economy and the generation of stoichiometric byproducts. Future research should prioritize the development of more sustainable and efficient synthetic protocols.

Key areas for exploration include:

Catalyst-free methodologies: Investigating novel, catalyst-free reactions, such as the carbosilylation of alkenes using silyl (B83357) boronates and organic fluorides, could provide more environmentally benign pathways. nih.gov

Alternative feedstocks: Exploring the use of more readily available and less hazardous starting materials is crucial for enhancing the sustainability of organosilane synthesis.

Synthetic StrategyPotential AdvantagesRelevant Research Area
Catalyst-Free CarbosilylationReduced metal contamination, milder reaction conditionsSustainable Chemistry
One-Pot Multicomponent ReactionsIncreased efficiency, reduced wasteProcess Chemistry
Alternative Feedstock UtilizationLower cost, improved safety profileGreen Chemistry

Exploration of New Catalytic Transformations and Enhanced Selectivities (Chemo-, Regio-, Stereo-)

This compound has shown promise as a reagent in various catalytic transformations, particularly in hydrosilylation reactions. acs.org However, a vast landscape of catalytic potential remains to be explored. Future efforts should be directed towards discovering new catalytic reactions and refining the selectivity of existing ones.

Promising research directions include:

Novel Catalytic Cycles: Designing new catalytic systems that can activate the Si-H bond of this compound for novel transformations beyond hydrosilylation. This could include applications in reductive aminations or the reduction of phosphine (B1218219) oxides. nottingham.ac.uk

Enhanced Selectivity: Developing catalysts that offer superior control over chemoselectivity, regioselectivity, and stereoselectivity is paramount. For instance, ligand-controlled regiodivergence in hydrosilylation reactions has been demonstrated and could be further optimized. rsc.org

Asymmetric Catalysis: Expanding the use of chiral catalysts to achieve high enantioselectivity in reactions involving this compound is a key goal. acs.orgrsc.org

Catalytic TransformationDesired OutcomeKey Challenge
Reductive AminationEfficient synthesis of aminesChemoselectivity
HydrosilylationHigh regioselectivity and enantioselectivityCatalyst design
C-H SilylationDirect functionalization of C-H bondsSite selectivity

Integration into Advanced Functional Materials with Tailored Optoelectronic and Mechanical Properties

The incorporation of the naphthalen-1-yl(phenyl)silyl moiety into organic molecules has the potential to create novel functional materials with unique properties. The rigid and electronically distinct nature of the naphthalene (B1677914) group, combined with the tetrahedral geometry of the silicon atom, can influence the packing and electronic characteristics of materials. rsc.org

Future research should focus on:

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing new host and emitter materials for OLEDs that incorporate the this compound unit to enhance thermal stability, charge transport, and efficiency. rsc.orgust.hk

Carbosilane Dendrimers: Exploring the use of this compound as a core for the synthesis of carbosilane dendrimers with large π-conjugated structures for applications in electronics and photonics. researchgate.net

Mechanically Robust Polymers: Investigating the incorporation of this silane (B1218182) into polymer backbones to improve mechanical strength, thermal resistance, and other material properties.

Material ClassPotential ApplicationKey Property to Optimize
OLED MaterialsDisplays, LightingTriplet energy, thermal stability
Carbosilane DendrimersMolecular electronicsπ-conjugation, solubility
Functional PolymersHigh-performance plasticsMechanical strength, processability

Deeper Mechanistic Understanding Through Advanced Time-Resolved Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new catalysts and synthetic methods. While some mechanistic studies have been conducted, a more detailed picture is needed. nottingham.ac.ukrsc.org

Future research should employ:

Time-Resolved Spectroscopy: Utilizing techniques such as transient absorption spectroscopy to directly observe reactive intermediates and elucidate the kinetics of catalytic cycles.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the origins of selectivity. ntu.edu.sg

Isotope Labeling Studies: Conducting kinetic isotope effect experiments to probe the rate-determining steps of reactions involving the Si-H bond.

TechniqueInformation GainedImpact on Research
Time-Resolved SpectroscopyIdentification of transient speciesElucidation of reaction pathways
Computational ChemistryPrediction of reaction outcomesRational catalyst design
Isotope LabelingDetermination of rate-limiting stepsOptimization of reaction conditions

Expanding Chiral Applications and Stereocontrol Strategies in Catalysis and Synthesis

The development of methods for the synthesis of enantiomerically pure silicon-stereogenic compounds is a significant challenge in organosilicon chemistry. chemrxiv.org this compound serves as an excellent platform for exploring new strategies for stereocontrol.

Key areas for future investigation include:

Asymmetric Synthesis: Developing new catalytic methods for the asymmetric synthesis of chiral silanes containing the naphthalen-1-yl(phenyl)silyl group with high enantiomeric excess. acs.orgrsc.org

Chiral Auxiliaries: Investigating the use of chiral this compound derivatives as auxiliaries to control the stereochemistry of reactions at adjacent centers.

Stereospecific Transformations: Exploring stereospecific reactions, such as the stereoretentive borylation and silylation of optically active hydrosilanes, to access a wider range of chiral organosilanes. chemrxiv.org

Chiral ApplicationResearch GoalMethodological Approach
Asymmetric CatalysisHigh enantioselectivityChiral ligand design
Chiral AuxiliariesDiastereoselective synthesisCovalent attachment to substrates
Stereospecific ReactionsRetention or inversion of configurationControlled reaction pathways

Q & A

Q. What synthetic methodologies are most effective for preparing Naphthalen-1-YL(phenyl)silane, and how can reaction conditions be optimized?

this compound is typically synthesized via coupling reactions between brominated naphthalene derivatives and chlorosilanes. A validated protocol involves:

  • Reactants : Naphthalen-1-yl bromide and phenylchlorosilane.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or nickel complexes for cross-coupling.
  • Conditions : Anhydrous tetrahydrofuran (THF) under inert atmosphere (N₂/Ar), refluxed at 65–80°C for 12–24 hours .
  • Purification : Vacuum distillation or column chromatography using silica gel and hexane/ethyl acetate gradients.
    Optimization Tips :
  • Vary stoichiometric ratios (1:1 to 1:1.2 for aryl bromide:silane).
  • Test alternative solvents (toluene, DMF) for improved solubility.
  • Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene and phenyl groups) and Si–H resonance (δ ~4.5–5.5 ppm, though often absent due to rapid exchange).
  • ²⁹Si NMR : A singlet near δ –20 to –30 ppm confirms the silane moiety .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., 246.4 g/mol for C₁₆H₁₄Si).
  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect melting point anomalies or impurities.

Q. What factors influence the stability of this compound under ambient conditions?

  • Moisture Sensitivity : Hydrolysis of the Si–H bond generates silanols; store under inert gas or desiccated environments.
  • Thermal Stability : Decomposes above 150°C; thermogravimetric analysis (TGA) shows mass loss starting at ~160°C .
  • Light Sensitivity : Aromatic groups may undergo photodegradation; use amber vials for long-term storage.

Advanced Research Questions

Q. How do electronic substituents on the phenyl or naphthalene rings alter the reactivity of this compound in catalytic applications?

Electron-donating groups (e.g., –OCH₃) on the phenyl ring increase silane nucleophilicity, enhancing its efficacy in hydrosilylation. Conversely, electron-withdrawing groups (e.g., –NO₂) reduce Si–H bond activation. Computational studies (DFT) reveal:

  • Hammett Constants : Linear correlations between substituent σ values and reaction rates .
  • Case Study : Methyl substitution at the naphthalene 2-position lowers activation energy by 5–8 kJ/mol compared to unsubstituted analogs .

Q. What mechanistic insights explain contradictions in reported catalytic efficiencies of this compound?

Discrepancies arise from:

  • Reaction Medium : Polar solvents (e.g., acetonitrile) stabilize transition states in Pd-catalyzed reactions, whereas nonpolar solvents favor radical pathways .
  • Silane Steric Effects : Bulky substituents hinder oxidative addition to metal centers (e.g., Pd(0)), as shown in comparative studies with trimethylsilane .
    Resolution Strategy :
  • Perform kinetic isotope effects (KIE) experiments to distinguish between concerted and stepwise mechanisms.
  • Use in situ IR spectroscopy to track Si–H bond cleavage dynamics.

Q. How can computational modeling guide the design of derivatives with enhanced electronic or steric properties?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs).
  • Case Application : Simulations of this compound derivatives with fluorinated phenyl groups showed a 12% increase in electron affinity, correlating with improved charge transport in OLED applications .

Methodological Recommendations

  • Contradiction Analysis : Apply the Risk of Bias framework (e.g., randomization, blinding) from toxicological studies to assess experimental reproducibility .
  • High-Throughput Screening : Use automated reactors to test silane derivatives under varied conditions (temperature, solvent, catalyst loading) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.